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molecular formula C11H10O3 B184901 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one CAS No. 4115-76-8

7-Hydroxy-4,8-dimethyl-2H-chromen-2-one

Cat. No. B184901
M. Wt: 190.19 g/mol
InChI Key: MVMMGVPSTRNMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04269851

Procedure details

7-Hydroxy-4,8-dimethylcoumarin (91.075 g, 0.479 mol), anhydrous K2CO3 (302.9 g, 2.190 mol), and allyl bromide (217.1 mL, 2.51 mol) were added to 2.5 L of reagent grade acetone. The milky mixture was refluxed for eight hours with overhead stirring, filtered, and the filtrate was concentrated to dryness with the rotary evaporator to obtain 7-allyloxy-4,8-dimethylcoumarin (113.5 g, 0.493 mol, 103%). The crude product melted at 94.0°-100° C. (lit. mp 108° C.) and was used in the next step.
Quantity
91.075 g
Type
reactant
Reaction Step One
Name
Quantity
302.9 g
Type
reactant
Reaction Step One
Quantity
217.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]([CH3:12])=[C:10]2[C:5]([C:6]([CH3:14])=[CH:7][C:8](=[O:13])[O:9]2)=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].[CH2:21](Br)[CH:22]=[CH2:23]>CC(C)=O>[CH2:23]([O:1][C:2]1[C:11]([CH3:12])=[C:10]2[C:5]([C:6]([CH3:14])=[CH:7][C:8](=[O:13])[O:9]2)=[CH:4][CH:3]=1)[CH:22]=[CH2:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
91.075 g
Type
reactant
Smiles
OC1=CC=C2C(=CC(OC2=C1C)=O)C
Name
Quantity
302.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
217.1 mL
Type
reactant
Smiles
C(C=C)Br
Name
reagent
Quantity
2.5 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The milky mixture was refluxed for eight hours with overhead stirring
Duration
8 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness with the rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=CC=C2C(=CC(OC2=C1C)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.493 mol
AMOUNT: MASS 113.5 g
YIELD: PERCENTYIELD 103%
YIELD: CALCULATEDPERCENTYIELD 102.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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